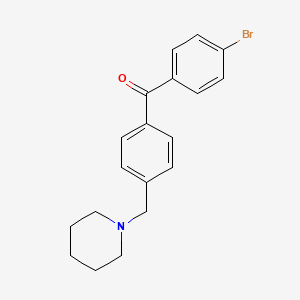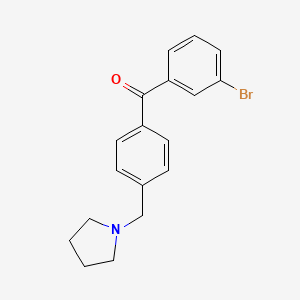
4'-Bromo-3'-fluoro-2-piperidinomethyl benzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of various benzophenone derivatives and related compounds has been explored in several studies. For instance, novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives were synthesized using substituted aromatic/heterocyclic acid chlorides and characterized by various spectroscopic methods . Another study focused on the synthesis of isotopomers of 4-(4-fluorobenzyl)piperidine through the Grignard reaction, followed by deoxygenation and heteroatomic ring saturation . Additionally, the synthesis of a neuroleptic agent with a fluorinated benzophenone structure was achieved through a multi-step process involving Friedel-Crafts reactions and other transformations . A short synthesis of 4-chloro-4'-(chlorodifluoromethoxy)benzophenone was also reported, demonstrating a one-pot, highly selective industrial-scale method .
Molecular Structure Analysis
The molecular structure of benzophenone derivatives has been elucidated using various analytical techniques. For example, the structure of a novel bioactive heterocycle with a benzisoxazole and piperidine moiety was confirmed by X-ray diffraction, revealing the conformation of the rings and the presence of stabilizing inter- and intra-molecular hydrogen bonds . The absolute configuration of certain piperidinecarboxylic acid hydrobromides was determined by X-ray diffraction, providing insights into the stereochemistry of these compounds .
Chemical Reactions Analysis
The chemical reactivity of benzophenone derivatives has been investigated in the context of their potential biological activities. The antiproliferative effects of synthesized compounds were tested against various carcinoma cells, with certain derivatives showing potent activity . The synthesis of a neuroleptic agent involved multiple reactions, including ketalization, condensation, and debenzylation, highlighting the complexity of chemical transformations in medicinal chemistry . The Wittig-Horner reaction was employed to synthesize a compound with potential fluorescence properties, indicating the versatility of benzophenone derivatives in different chemical contexts .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzophenone derivatives are closely related to their molecular structure and synthesis. The crystalline structure of a bioactive heterocycle was analyzed, revealing the molecule's stability due to specific hydrogen bonding patterns . The fluorescence properties of a synthesized benzene derivative were investigated, showing significant differences in fluorescence intensity between the solution and solid states, which is indicative of aggregation-induced emission characteristics . The preparation of a non-peptide CCR5 antagonist also involved characterizing the product's structure using NMR and MS, which is essential for understanding the compound's physical and chemical behavior .
Eigenschaften
IUPAC Name |
(4-bromo-3-fluorophenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrFNO/c20-17-9-8-14(12-18(17)21)19(23)16-7-3-2-6-15(16)13-22-10-4-1-5-11-22/h2-3,6-9,12H,1,4-5,10-11,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCNSWDVRYRDEIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643599 |
Source


|
| Record name | (4-Bromo-3-fluorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Bromo-3'-fluoro-2-piperidinomethyl benzophenone | |
CAS RN |
898773-39-2 |
Source


|
| Record name | (4-Bromo-3-fluorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














